molecular formula C22H40N10O5 B14232377 N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline CAS No. 776334-69-1

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline

Cat. No.: B14232377
CAS No.: 776334-69-1
M. Wt: 524.6 g/mol
InChI Key: MHQXTGSGQZYKLF-VGWMRTNUSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple diaminomethylidene and ornithyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline typically involves the stepwise assembly of its constituent amino acids. The process begins with the protection of functional groups to prevent unwanted reactions. The key steps include:

    Protection of Amino Groups: Using protecting groups such as Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).

    Coupling Reactions: Employing coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form peptide bonds between the amino acids.

    Deprotection: Removing the protecting groups under acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the process by automating the repetitive steps of coupling and deprotection. These machines can handle large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involving nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at controlled temperatures.

    Reduction: Conducted under inert atmospheres to prevent unwanted side reactions.

    Substitution: Requires specific catalysts or conditions depending on the nature of the substituents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular processes and protein interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and influencing cellular functions. The exact pathways depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-proline stands out due to its specific arrangement of diaminomethylidene and ornithyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

CAS No.

776334-69-1

Molecular Formula

C22H40N10O5

Molecular Weight

524.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C22H40N10O5/c23-13(5-1-9-28-21(24)25)18(34)31-11-3-7-15(31)17(33)30-14(6-2-10-29-22(26)27)19(35)32-12-4-8-16(32)20(36)37/h13-16H,1-12,23H2,(H,30,33)(H,36,37)(H4,24,25,28)(H4,26,27,29)/t13-,14-,15-,16-/m0/s1

InChI Key

MHQXTGSGQZYKLF-VGWMRTNUSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)O

Origin of Product

United States

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